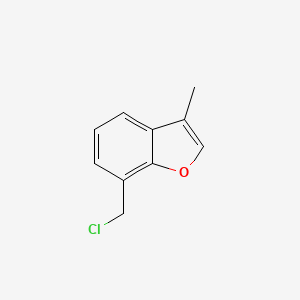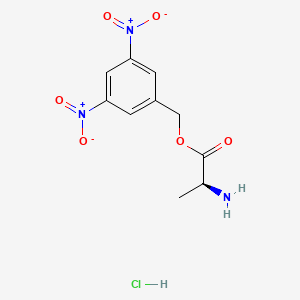
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, also known as BPC 157, is a new and promising peptide that has been studied for its potential therapeutic applications. BPC 157 is a synthetic peptide consisting of 15 amino acids, and it has been found to have a wide range of biological activities. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. BPC 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. BPC 157 has also been found to have neuroprotective and cardioprotective effects. In addition, BPC 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
科学研究应用
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied extensively in the scientific research setting. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
作用机制
The exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known, but it is believed to involve several pathways. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, including NF-kB, TNF-α, and IL-6. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to modulate the activity of several enzymes, including MMP-9 and MMP-2. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several receptors, including the TLR4 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have the ability to modulate the activity of several proteins, enzymes, and receptors.
实验室实验的优点和局限性
The major advantage of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its ability to be synthesized in a highly efficient and reliable manner. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 can be synthesized through a process called solid-phase peptide synthesis (SPPS), which is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
The major limitation of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its lack of availability. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is a relatively new peptide, and it is not widely available. Therefore, it can be difficult to obtain 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments.
未来方向
There are several potential future directions for the study of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. One potential future direction is to further investigate the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, enzymes, and receptors, but the exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known. Therefore, further research is needed to better understand the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Another potential future direction is to further investigate the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. However, further research is needed to better understand the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
In addition, further research is needed to investigate the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects, but further research is needed to better understand the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Finally, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biological activities, and it could potentially be used as a drug to treat various diseases and disorders. Therefore, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug.
合成方法
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is synthesized through a process called solid-phase peptide synthesis (SPPS). SPPS is a process in which the peptide is synthesized on a solid support, such as a resin, and then cleaved from the solid support. SPPS is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
属性
IUPAC Name |
1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLQTRCHPURRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)


![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)